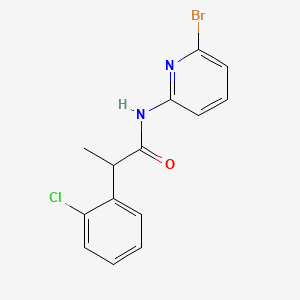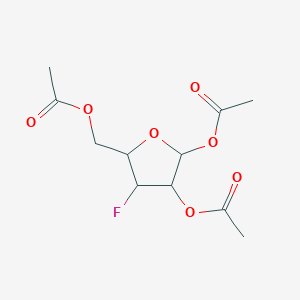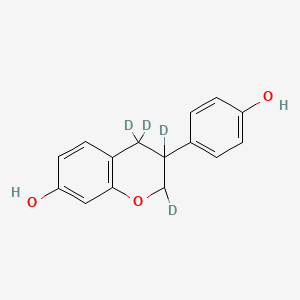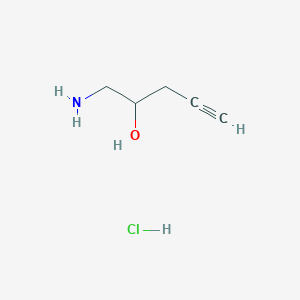
N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a bromopyridine moiety and a chlorophenyl group, making it of interest in various fields of research, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(6-Bromopyridin-2-yl)-2-(2-chlorphenyl)propanamid umfasst in der Regel die folgenden Schritte:
Ausgangsstoffe: Die Synthese beginnt mit 6-Brompyridin und 2-Chlorphenylpropanamid.
Reaktionsbedingungen: Die Reaktion wird üblicherweise in Gegenwart einer Base wie Natriumhydrid oder Kaliumcarbonat und eines Lösungsmittels wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF) durchgeführt.
Verfahren: Das 6-Brompyridin wird unter Rückflussbedingungen mit 2-Chlorphenylpropanamid umgesetzt, um das gewünschte Produkt zu bilden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich ähnliche Schritte umfassen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie Kristallisation oder Chromatographie umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
N-(6-Bromopyridin-2-yl)-2-(2-chlorphenyl)propanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom am Pyridinring kann durch andere Nukleophile substituiert werden.
Oxidation und Reduktion: Die Verbindung kann unter geeigneten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.
Hydrolyse: Die Amidbindung kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und das entsprechende Amin zu ergeben.
Häufige Reagenzien und Bedingungen
Substitution: Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid in Lösungsmitteln wie Methanol oder Ethanol.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Hydrolyse: Saure Bedingungen (HCl) oder basische Bedingungen (NaOH).
Hauptprodukte
Substitution: Verschiedene substituierte Pyridinderivate.
Oxidation: Oxidierte Formen der Verbindung.
Reduktion: Reduzierte Formen der Verbindung.
Hydrolyse: Entsprechende Carbonsäure und Amin.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antikrebsaktivitäten.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht.
Industrie: Bei der Entwicklung neuer Materialien oder als Zwischenprodukt in der chemischen Produktion eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(6-Bromopyridin-2-yl)-2-(2-chlorphenyl)propanamid hängt von seiner spezifischen Anwendung ab. In der pharmazeutischen Chemie könnte es mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die genauen Wege und Zielstrukturen müssten durch detaillierte biochemische Studien ermittelt werden.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized forms of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: Corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(6-Chloropyridin-2-yl)-2-(2-chlorphenyl)propanamid
- N-(6-Bromopyridin-2-yl)-2-(2-fluorphenyl)propanamid
- N-(6-Bromopyridin-2-yl)-2-(2-methylphenyl)propanamid
Einzigartigkeit
N-(6-Bromopyridin-2-yl)-2-(2-chlorphenyl)propanamid ist einzigartig aufgrund der spezifischen Kombination aus Bromopyridin- und Chlorphenylgruppen, die im Vergleich zu seinen Analogen möglicherweise unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C14H12BrClN2O |
|---|---|
Molekulargewicht |
339.61 g/mol |
IUPAC-Name |
N-(6-bromopyridin-2-yl)-2-(2-chlorophenyl)propanamide |
InChI |
InChI=1S/C14H12BrClN2O/c1-9(10-5-2-3-6-11(10)16)14(19)18-13-8-4-7-12(15)17-13/h2-9H,1H3,(H,17,18,19) |
InChI-Schlüssel |
OTDSTJVUEZVMSG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CC=C1Cl)C(=O)NC2=NC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rac-(1R,2R,4S)-2-(aminomethyl)-4-[5-(dimethylamino)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol](/img/structure/B12313403.png)
![[(2-Azidoethoxy)methyl]cyclopentane](/img/structure/B12313412.png)


![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313425.png)


![ethyl N-[2-(4-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B12313447.png)
![2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12313454.png)
![6-Chloro-7-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B12313462.png)
![rac-methyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride, cis](/img/structure/B12313464.png)

![3-Phenylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12313476.png)
